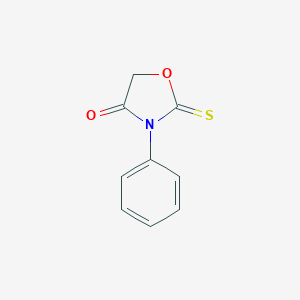
3-Phenyl-2-thioxo-oxazolidin-4-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-Phenyl-2-thioxo-oxazolidin-4-one is a chemical compound that has gained significant attention in the field of pharmaceutical research due to its potential therapeutic properties. This compound is also known as Thio-oxazolidinone and has been synthesized using various methods.
Mechanism of Action
The mechanism of action of 3-Phenyl-2-thioxo-oxazolidin-4-one is not fully understood. However, it is believed that this compound exerts its therapeutic effects by inhibiting various enzymes and proteins in the body. For example, Thio-oxazolidinone has been shown to inhibit the activity of cyclooxygenase-2 (COX-2), an enzyme that plays a role in inflammation.
Biochemical and Physiological Effects:
Thio-oxazolidinone has been shown to have several biochemical and physiological effects. Studies have shown that this compound can reduce inflammation, inhibit the growth of cancer cells, and prevent the formation of biofilms. Additionally, Thio-oxazolidinone has been shown to have antioxidant properties and can protect cells from oxidative stress.
Advantages and Limitations for Lab Experiments
One advantage of using 3-Phenyl-2-thioxo-oxazolidin-4-one in lab experiments is that it is relatively easy to synthesize. Additionally, this compound has been extensively studied, and its properties are well understood. However, one limitation of using Thio-oxazolidinone in lab experiments is that it can be toxic at high concentrations. Therefore, researchers must exercise caution when working with this compound.
Future Directions
There are several future directions for the study of 3-Phenyl-2-thioxo-oxazolidin-4-one. One potential direction is to investigate its potential use in the treatment of neurological disorders such as Alzheimer's disease and Parkinson's disease. Additionally, researchers could explore the use of Thio-oxazolidinone in the development of new antimicrobial agents. Finally, studies could be conducted to investigate the potential use of this compound in the treatment of various types of cancer.
Conclusion:
In conclusion, 3-Phenyl-2-thioxo-oxazolidin-4-one is a chemical compound that has gained significant attention in the field of pharmaceutical research due to its potential therapeutic properties. This compound has been synthesized using various methods and has been extensively studied for its antimicrobial, antifungal, and anti-inflammatory properties. While the mechanism of action of Thio-oxazolidinone is not fully understood, it has been shown to inhibit various enzymes and proteins in the body. Further research is needed to fully understand the potential therapeutic applications of this compound.
Synthesis Methods
There are several methods for synthesizing 3-Phenyl-2-thioxo-oxazolidin-4-one. One of the most common methods involves the reaction of phenyl isothiocyanate with ethyl oxalyl chloride in the presence of a base. Another method involves the reaction of phenyl isothiocyanate with ethyl chloroformate in the presence of triethylamine. Both methods result in the formation of Thio-oxazolidinone.
Scientific Research Applications
3-Phenyl-2-thioxo-oxazolidin-4-one has been extensively studied for its potential therapeutic properties. This compound has been shown to possess antimicrobial, antifungal, and anti-inflammatory properties. It has also been studied for its potential use in the treatment of cancer and neurological disorders.
properties
Product Name |
3-Phenyl-2-thioxo-oxazolidin-4-one |
|---|---|
Molecular Formula |
C9H7NO2S |
Molecular Weight |
193.22 g/mol |
IUPAC Name |
3-phenyl-2-sulfanylidene-1,3-oxazolidin-4-one |
InChI |
InChI=1S/C9H7NO2S/c11-8-6-12-9(13)10(8)7-4-2-1-3-5-7/h1-5H,6H2 |
InChI Key |
NONKTMQOPBJHJE-UHFFFAOYSA-N |
SMILES |
C1C(=O)N(C(=S)O1)C2=CC=CC=C2 |
Canonical SMILES |
C1C(=O)N(C(=S)O1)C2=CC=CC=C2 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




![2-{[3-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)propanoyl]amino}benzoic acid](/img/structure/B303179.png)
![2,2'-[(2-phenylpyrimidine-4,6-diyl)dibenzene-4,1-diyl]bis(3a,4,7,7a-tetrahydro-1H-4,7-methanoisoindole-1,3(2H)-dione)](/img/structure/B303182.png)
![2-[1,1'-biphenyl]-2-yl-1,3-dioxo-N-(2-pyridinyl)-5-isoindolinecarboxamide](/img/structure/B303183.png)
![4-chloro-2-{[4-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)benzoyl]amino}benzoic acid](/img/structure/B303187.png)

![N-(6-(acetylamino)-4-(4-chlorobenzoyl)-1,3,5,7-tetraoxo-5,7-dihydropyrrolo[3,4-f]isoindol-2(1H,3H)-yl)acetamide](/img/structure/B303197.png)
![2-(4-methoxyphenyl)-N-[4-(5-methyl-1,3-benzoxazol-2-yl)phenyl]acetamide](/img/structure/B303203.png)
![N-[4-(5-chloro-1,3-benzoxazol-2-yl)phenyl]-2-(4-methoxyphenyl)acetamide](/img/structure/B303204.png)
![N-{4-[(trifluoroacetyl)amino]phenyl}furan-2-carboxamide](/img/structure/B303208.png)
![N-{3-[5-(furan-2-yl)-1,3,4-oxadiazol-2-yl]phenyl}-2-(4-methoxyphenyl)acetamide](/img/structure/B303211.png)
![3-{[4-(2-Furoylamino)anilino]carbonyl}phenyl acetate](/img/structure/B303215.png)
![2-(4-methoxyphenyl)-N-[3-(4-oxo-4H-3,1-benzoxazin-2-yl)phenyl]acetamide](/img/structure/B303216.png)
